molecular formula C12H16N2O2 B2413692 N-cyclohexyl-2-nitroaniline CAS No. 6373-71-3

N-cyclohexyl-2-nitroaniline

Cat. No. B2413692
CAS RN: 6373-71-3
M. Wt: 220.272
InChI Key: NENZSHGMDIEWOH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-nitroaniline is a chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.274 .


Synthesis Analysis

The synthesis of anilines, including N-cyclohexyl-2-nitroaniline, involves various methods and applications. The reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates are discussed in detail .


Molecular Structure Analysis

The molecular structure of N-cyclohexyl-2-nitroaniline is represented by the linear formula C12H16N2O2 . The compound has a molecular weight of 220.274 .


Chemical Reactions Analysis

N-cyclohexyl-2-nitroaniline is involved in proton and charge transfer reactions. These reactions are exothermic and efficient, proceeding at the collisional rate .


Physical And Chemical Properties Analysis

N-cyclohexyl-2-nitroaniline is a powder with a melting point of 104-106°C .

Scientific Research Applications

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-cyclohexyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENZSHGMDIEWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-nitroaniline

CAS RN

6373-71-3
Record name N-CYCLOHEXYL-2-NITROANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-fluoronitrobenzene (5.0 g, 35.4 mmol), cyclohexylamine (4.5 ml, 39.0 mmol) and potassium carbon-ate (17.1 g, 124 mmol) in acetonitrile (100 ml) was heated at reflux for 2 days. The mixture was diluted with EtOAC, washed with water then brine, dried and partially concentrated in vacuo. The solid which precipitated was collected and washed with hexane to yield the title compound (6.7 g, 86%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloronitrobenzene (20 g), potassium carbonate (35 g) and copper (I) iodide (1.21 g)in cyclohexylamine (43.6 ml) was heated at 150° under nitrogen for 18 h. The mixture was allowed to cool to room temperature and was adsorbed onto silica. This was chromatographed with hexane-EA (98:2) as eluent to give the title compound (22.94 g) as an orange solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
43.6 mL
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Cyclohexylamine (8.1 ml) was added dropwise to 1-fluoro-2-nitrobenzene (4) (3.7 mg) under a nitrogen atmosphere at 0°. To the resulting orange solid, dry toluene (10 ml) was added and the mixture was stirred at 23 ° C. for 30 min. then diluted with dichloromethane/methanol 1/1 (100 ml) and the organic layer was washed with brine (50 ml), 10 % solution sodium hydroxide (50 ml) and brine (50 ml), dried and concentrated in vacuo to give the title compound as an orange solid (7.45 g). Mp 105°-7° T.l.c. CH-EA (7:3). Rf 0.78
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
3.7 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
dichloromethane methanol
Quantity
100 mL
Type
solvent
Reaction Step Three

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